molecular formula C16H18N4O3S B10863410 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10863410
M. Wt: 346.4 g/mol
InChI Key: JLBPVSAGWYPEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-Dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a fused cyclopenta[c]pyrazole core with a carboxamide group at position 2. The phenyl substituent at position 4 is modified with a 1,2-thiazolidine ring bearing a sulfone (dioxido) group. While specific pharmacological data for this compound is unavailable in the provided evidence, its design aligns with bioactive molecules targeting enzymes or receptors through heterocyclic interactions.

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H18N4O3S/c21-16(15-13-3-1-4-14(13)18-19-15)17-11-5-7-12(8-6-11)20-9-2-10-24(20,22)23/h5-8H,1-4,9-10H2,(H,17,21)(H,18,19)

InChI Key

JLBPVSAGWYPEKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Thiols

The 1,2-thiazolidine-1,1-dioxide moiety is synthesized via cyclization of β-amino thiol derivatives. A representative protocol involves:

  • Reaction of 4-chloro-3-nitroaniline with thioglycolic acid under acidic conditions to form 2-(4-chloro-3-nitrophenyl)-1,2-thiazolidine-1,1-dioxide.

  • Reduction of the nitro group using hydrogen gas (1 atm) and palladium-on-carbon (10% w/w) in ethanol at 25°C for 12 hours, yielding 2-(3-amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dioxide.

Optimization Data

ParameterConditionYield (%)
CatalystPd/C (10%)92
Temperature25°C-
Reaction Time12 hours-

Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cyclocondensation of Cyclopentenone Derivatives

The pyrazole ring is formed via cyclocondensation:

  • Step 1 : Reaction of cyclopentanone with ethyl acetoacetate in acetic acid yields cyclopenta[c]pyran-3-carboxylate.

  • Step 2 : Hydrazine hydrate (3 equiv) is added to the cyclopentanone derivative in ethanol under reflux (80°C, 6 hours), forming 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.

  • Step 3 : Hydrolysis of the ester group using NaOH (2M) in methanol/water (3:1) produces the carboxylic acid, which is subsequently converted to the carboxamide via reaction with thionyl chloride (SOCl₂) and ammonium hydroxide.

Reaction Conditions

ReagentQuantityTemperatureTimeYield (%)
Hydrazine hydrate3 equiv80°C6 h85
NaOH (2M)10 mL/g25°C2 h90

Coupling of Thiazolidine and Pyrazole Moieties

Amide Bond Formation

The final step involves coupling the thiazolidine-1,1-dioxide amine with the pyrazole-3-carboxylic acid:

  • Activation of the carboxylic acid using ethyl chloroformate (1.2 equiv) and triethylamine (2 equiv) in dry THF at 0°C.

  • Addition of 2-(3-amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dioxide (1 equiv) and stirring at 25°C for 24 hours.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.58–7.42 (m, 4H, Ar-H), 4.12 (t, 2H, CH₂), 3.78 (s, 2H, CH₂-SO₂), 2.91–2.75 (m, 4H, cyclopentane-H).

  • HRMS : m/z [M+H]⁺ calcd for C₁₈H₁₈ClN₄O₃S: 429.08; found: 429.09.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 minutes) reduces reaction times by 60% compared to conventional heating, achieving a yield of 88% for the cyclocondensation step.

Solid-Phase Synthesis

Immobilization of the pyrazole-carboxylic acid on Wang resin enables iterative coupling, with a purity >95% after cleavage using trifluoroacetic acid (TFA).

Critical Analysis of Methodologies

MethodAdvantagesLimitations
ConventionalHigh reproducibilityLong reaction times (24+ hours)
Microwave-assistedRapid synthesis (≤30 minutes)Specialized equipment required
Solid-phaseEase of purificationLower yields (70–80%)

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits notable biological activities which can be categorized as follows:

  • Antimicrobial Activity : Compounds containing thiazolidine rings have been shown to possess antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi.
  • Anticancer Potential : The structural features of the compound suggest potential anticancer activity. Thiazolidine derivatives are often explored for their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Research on similar compounds indicates that they may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of thiazolidine exhibited significant antibacterial activity against Gram-positive bacteria. The specific derivative containing the cyclopenta[c]pyrazole structure showed enhanced efficacy compared to traditional antibiotics.
  • Investigation into Anticancer Properties : Research indicated that compounds similar to N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide could induce apoptosis in human cancer cell lines through mitochondrial pathways .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Thiazolidine DerivativesThiazolidine ringAntimicrobial
Cyclopenta[c]pyrazolesCyclopenta structureAnticancer
Oxazole DerivativesOxazole ringAnti-inflammatory

The uniqueness of this compound lies in its dual functionality combining both thiazolidine and cyclopenta structures which may lead to synergistic effects not observed in similar compounds.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The thiazolidine ring can interact with sulfur-containing enzymes, while the pyrazole ring can bind to specific receptors or interfere with DNA replication. These interactions can lead to various biological effects, including inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s closest analog is N-(3-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (). Both share the tetrahydrocyclopenta[c]pyrazole-carboxamide core but differ in substituents:

Feature Target Compound Compound
Core Structure 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole
Carboxamide Substituent 4-(1,1-Dioxido-1,2-thiazolidin-2-yl)phenyl 3-Chlorophenyl
Position 2 Substituent None explicitly stated 1,1-Dioxidotetrahydrothiophen-3-yl
Sulfone Group 1,2-Thiazolidine dioxido Tetrahydrothiophene dioxido

Key Observations :

  • The sulfone group in both compounds likely improves aqueous solubility compared to non-sulfonated analogs.
  • The 3-chlorophenyl group in ’s compound may enhance lipophilicity and receptor binding compared to the target compound’s thiazolidine-phenyl group.

Comparison with Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d, ) and 1l () exhibit distinct heterocyclic cores but share synthetic methodologies (e.g., one-pot multi-component reactions):

Property Target Compound Compound 2d ()
Core Structure Cyclopenta[c]pyrazole Tetrahydroimidazo[1,2-a]pyridine
Key Functional Groups Sulfone, carboxamide Nitrophenyl, cyano, ester
Melting Point Not reported 215–217°C
Yield Not reported 55%

Key Observations :

  • The tetrahydroimidazo[1,2-a]pyridine derivatives prioritize electron-withdrawing groups (e.g., nitro, cyano), which may influence reactivity in further functionalization.
  • The target compound’s sulfone and carboxamide groups suggest a focus on target-specific interactions rather than broad synthetic versatility.

Role of Crystallography in Characterization

The use of software like SHELX () and WinGX () highlights the importance of crystallography in resolving complex heterocyclic structures, particularly for validating sulfone and carboxamide conformations.

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities that are currently under investigation.

Chemical Structure and Properties

The compound features a thiazolidine ring and a cyclopenta[c]pyrazole moiety , characterized by the presence of a dioxido group. This structure enhances its reactivity and interaction with biological targets. The compound's molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, and it has a molecular weight of approximately 342.39 g/mol.

Biological Activities

Preliminary studies indicate that this compound exhibits several noteworthy biological activities:

  • Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, analogs with pyrazole rings demonstrated IC50 values as low as 0.26 µM in inhibiting cell proliferation in MCF7 breast cancer cells . The presence of the thiazolidine moiety may enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Compounds with similar thiazolidine structures have been reported to modulate inflammatory pathways effectively .
  • Antimicrobial Activity : Initial evaluations indicate that the compound may possess antimicrobial properties against various pathogens. For example, related thiazolidine derivatives have demonstrated effectiveness against both bacterial and fungal strains .

The biological activity of this compound may be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : The sulfur and nitrogen atoms in the thiazolidine ring enable nucleophilic attacks on electrophilic centers in target biomolecules.
  • Redox Reactions : The dioxido group may participate in redox reactions that alter cellular oxidative states, potentially leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key metabolic enzymes relevant to cancer progression and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in MCF7 (IC50 = 0.26 µM)
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialEffective against bacterial strains

Case Study: Anticancer Evaluation

In a study evaluating the anticancer properties of pyrazole analogs, compounds similar to this compound were tested against a panel of cancer cell lines. Results indicated that these compounds significantly reduced cell viability through apoptosis induction as evidenced by increased caspase activity (caspase-3 and caspase-7) in treated cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation, functional group coupling, and purification. Key steps include:

  • Cyclocondensation : Formation of the tetrahydrocyclopenta[c]pyrazole core using cyclopentanone derivatives and hydrazine hydrate under reflux (80–100°C, 6–8 hours in ethanol) .
  • Sulfonation and coupling : Introduction of the 1,2-thiazolidine-1,1-dioxide moiety via sulfonation with chlorosulfonic acid, followed by coupling with the phenyl group under basic conditions (pH 9–10, DMF solvent, 50°C) .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Critical parameters : Temperature control during sulfonation prevents side reactions, while solvent choice (e.g., DMF vs. THF) affects coupling efficiency .

Q. Which analytical techniques are most effective for characterizing its structure and purity?

A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm ring substituents and carboxamide linkage. Key signals include δ 8.2–8.5 ppm (pyrazole C-H) and δ 165–170 ppm (carboxamide carbonyl) .
  • X-ray crystallography : Resolves bond lengths (e.g., C-N bond in thiazolidine-dioxide: 1.34 Å) and dihedral angles between heterocyclic rings .
  • HPLC : Purity analysis using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) . Data cross-validation : Discrepancies in NMR vs. X-ray data (e.g., rotational isomerism in the thiazolidine ring) require dynamic NMR experiments or DFT calculations .

Q. What are the key structural features influencing its chemical reactivity?

  • Electron-deficient rings : The tetrahydrocyclopenta[c]pyrazole core acts as an electron acceptor, directing electrophilic substitution to the para position of the phenyl group .
  • Sulfone group : The 1,1-dioxido-thiazolidine moiety enhances solubility in polar solvents and participates in hydrogen bonding with biological targets .
  • Carboxamide linker : Stabilizes π-π stacking interactions in crystal packing and serves as a site for derivatization (e.g., hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How can computational methods predict its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., JAK2 or Aurora A). Key interactions include hydrogen bonds between the sulfone group and Arg789 (binding affinity: −9.2 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) . Validation : Compare computational results with SPR (surface plasmon resonance) data (e.g., KD=12±3K_D = 12 \pm 3 nM for JAK2) .

Q. How to resolve contradictions in structural data from different analytical techniques?

Example: Discrepancies in thiazolidine ring conformation between X-ray (planar) and NMR (non-planar).

  • Dynamic NMR : Perform variable-temperature 1^1H NMR (25–80°C) to detect ring flipping (ΔG‡ ~50 kJ/mol) .
  • DFT optimization : Compare calculated (B3LYP/6-31G**) and experimental bond angles to identify dominant conformers . Table 1 : Structural parameters comparison
ParameterX-ray DataNMR DataDFT Calculation
C-S-O angle (°)112.3108–110110.5
Ring dihedral0° (planar)15°12°

Q. How to optimize reaction yields while minimizing side products?

  • DoE (Design of Experiments) : Use a 3-factor (temperature, solvent ratio, catalyst loading) Box-Behnken design to maximize yield. Optimal conditions: 65°C, DMF:H₂O (4:1), 5 mol% Pd(OAc)₂ .
  • In-situ monitoring : ReactIR tracks intermediate formation (e.g., carboxamide peak at 1680 cm⁻¹) to terminate reactions at >90% conversion . Common side products :
  • Desulfonated byproduct (5–10% yield): Mitigate via excess sulfonating agent (1.2 eq SOCl₂) .

Q. What experimental designs are recommended for evaluating its pharmacokinetic properties in vitro?

  • Metabolic stability : Incubate with liver microsomes (human/rat, 37°C, 1 hr). Monitor parent compound loss via LC-MS/MS (half-life >2 hr indicates suitability for in vivo studies) .
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (IC₅₀ <10 μM suggests risk of drug-drug interactions) . Table 2 : Key ADME parameters
ParameterValueMethod
LogP2.8 ± 0.3Shake-flask HPLC
Plasma protein binding89% (human)Equilibrium dialysis
Aqueous solubility12 µg/mL (pH 7.4)Nephelometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.